Cas no 1049731-90-9 ((3'-methyl-3-biphenylyl)amine hydrochloride)

(3'-methyl-3-biphenylyl)amine hydrochloride 化学的及び物理的性質
名前と識別子
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- (3'-methyl-3-biphenylyl)amine hydrochloride
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- MDL: MFCD06739422
- インチ: InChI=1S/C13H13N.ClH/c1-10-4-2-5-11(8-10)12-6-3-7-13(14)9-12;/h2-9H,14H2,1H3;1H
- InChIKey: ZITYSZFWSXTYAW-UHFFFAOYSA-N
- ほほえんだ: CC1=CC(=CC=C1)C2=CC(=CC=C2)N.Cl
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 15
- 回転可能化学結合数: 1
(3'-methyl-3-biphenylyl)amine hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB215795-1 g |
(3'-Methyl-3-biphenylyl)amine hydrochloride; 95% |
1049731-90-9 | 1g |
€122.60 | 2022-06-11 | ||
abcr | AB215795-10g |
(3'-Methyl-3-biphenylyl)amine hydrochloride, 95%; . |
1049731-90-9 | 95% | 10g |
€480.10 | 2024-06-10 | |
abcr | AB215795-1g |
(3'-Methyl-3-biphenylyl)amine hydrochloride, 95%; . |
1049731-90-9 | 95% | 1g |
€137.20 | 2024-06-10 | |
A2B Chem LLC | AI87749-1g |
(3'-methyl-3-biphenylyl)amine hydrochloride |
1049731-90-9 | 98% | 1g |
$83.00 | 2024-04-20 | |
A2B Chem LLC | AI87749-100mg |
(3'-methyl-3-biphenylyl)amine hydrochloride |
1049731-90-9 | 100mg |
$102.00 | 2024-01-05 | ||
1PlusChem | 1P00J1LX-100mg |
(3'-methyl-3-biphenylyl)amine hydrochloride |
1049731-90-9 | 100mg |
$133.00 | 2023-12-26 | ||
Key Organics Ltd | BS-39154-1g |
(3′-methyl-3-biphenylyl)amine hydrochloride |
1049731-90-9 | >95% | 1g |
£128.00 | 2025-02-08 | |
eNovation Chemicals LLC | Y1262672-100mg |
(3'-methyl-3-biphenylyl)amine hydrochloride |
1049731-90-9 | 95% | 100mg |
$265 | 2025-02-19 | |
eNovation Chemicals LLC | Y1262672-100mg |
(3'-methyl-3-biphenylyl)amine hydrochloride |
1049731-90-9 | 95% | 100mg |
$265 | 2025-03-01 | |
abcr | AB215795-10 g |
(3'-Methyl-3-biphenylyl)amine hydrochloride; 95% |
1049731-90-9 | 10g |
€407.40 | 2022-06-11 |
(3'-methyl-3-biphenylyl)amine hydrochloride 関連文献
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Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
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Seung Kwon Seol,Won Suk Chang,Daeho Kim,Sunshin Jung RSC Adv., 2012,2, 8926-8928
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Jiaqin Yang,Lifang Jiao,Taihong Wang,Jiabiao Lian,Xiaochuan Duan,Wenjun Zheng Dalton Trans., 2011,40, 10100-10108
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Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
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5. Back matter
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Clément Falaise,Raynald Giovine,Bénédicte Prelot,Marielle Huve,Thierry Loiseau Dalton Trans., 2017,46, 12010-12014
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Pranjal Chandra,Hui-Bog Noh,Yoon-Bo Shim Chem. Commun., 2013,49, 1900-1902
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Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113
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Xiaowei Zhou,Guangming Wu,Jiandong Wu,Huiyu Yang,Jichao Wang,Guohua Gao Phys. Chem. Chem. Phys., 2014,16, 3973-3982
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10. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
(3'-methyl-3-biphenylyl)amine hydrochlorideに関する追加情報
Introduction to (3'-methyl-3-biphenylyl)amine hydrochloride (CAS No. 1049731-90-9)
(3'-methyl-3-biphenylyl)amine hydrochloride, with the CAS number 1049731-90-9, is a specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, characterized by its unique biphenyl structure and amine functional group, exhibits a range of potential applications that make it a subject of intense study among scientists and researchers.
The molecular structure of (3'-methyl-3-biphenylyl)amine hydrochloride consists of a biphenyl ring system substituted with a methyl group at the 3-position and an amine group at the 3'-position, followed by a hydrochloride salt form. This particular arrangement contributes to its distinct chemical properties, which include solubility in polar solvents and a certain degree of stability under standard laboratory conditions. These attributes make it a versatile candidate for various chemical reactions and synthetic pathways.
In recent years, there has been growing interest in exploring the pharmacological potential of compounds like (3'-methyl-3-biphenylyl)amine hydrochloride. The biphenyl moiety is known for its presence in several bioactive molecules, often contributing to their binding affinity and metabolic stability. The introduction of a methyl group at the 3-position further modulates the electronic properties of the molecule, potentially enhancing its interaction with biological targets.
One of the most compelling areas of research involving (3'-methyl-3-biphenylyl)amine hydrochloride is its potential role in the development of novel therapeutic agents. Studies have begun to investigate its interactions with various enzymes and receptors, suggesting that it may have applications in treating conditions such as neurological disorders, cardiovascular diseases, and inflammatory conditions. The amine group, in particular, is a key feature that allows for further functionalization, enabling researchers to design derivatives with enhanced pharmacological profiles.
The synthesis of (3'-methyl-3-biphenylyl)amine hydrochloride is another area where significant progress has been made. Advanced synthetic methodologies have been developed to achieve high yields and purity levels, making it more accessible for large-scale studies. These methods often involve multi-step organic transformations, including cross-coupling reactions and nucleophilic substitutions, which are critical for constructing the complex biphenyl scaffold.
The hydrochloride salt form of (3'-methyl-3-biphenylyl)amine hydrochloride enhances its solubility in aqueous solutions, which is a crucial factor for pharmaceutical applications. This solubility profile allows for easier formulation into drug delivery systems, such as oral tablets or injectable solutions. Additionally, the stability of the hydrochloride salt under various storage conditions makes it a practical choice for industrial-scale production.
Efforts are ongoing to understand the toxicological profile of (3'-methyl-3-biphenylyl)amine hydrochloride. Preclinical studies have begun to assess its safety and efficacy in animal models, providing valuable insights into its potential therapeutic benefits. These studies are essential for determining the appropriate dosage ranges and identifying any potential side effects before human clinical trials can commence.
The future prospects for (3'-methyl-3-biphenylyl)amine hydrochloride appear promising, with ongoing research aiming to uncover new applications and optimize its pharmacological properties. Collaborative efforts between academic institutions and pharmaceutical companies are likely to drive innovation in this field, leading to the development of new drugs that could benefit patients worldwide.
In conclusion, (3'-methyl-3-biphenylyl)amine hydrochloride (CAS No. 1049731-90-9) represents a significant compound in pharmaceutical research due to its unique structure and potential therapeutic applications. Its molecular characteristics, synthetic pathways, and pharmacological properties continue to be areas of active investigation, offering hope for new treatments in various medical fields.
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